molecular formula C20H25F2N5O B15119881 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

Cat. No.: B15119881
M. Wt: 389.4 g/mol
InChI Key: BFYYSXFDLUNZAL-UHFFFAOYSA-N
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Description

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazine core, and a difluoropiperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves multiple steps, each requiring specific reagents and conditions

    Synthesis of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of Difluoropiperidine Moiety: The final step involves the coupling of the difluoropiperidine moiety to the pyrazolo[1,5-a]pyrazine core. This is typically achieved through nucleophilic substitution reactions using appropriate halogenated intermediates.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles being used to introduce new functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

    Industry: In industrial applications, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrazine Derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core but differ in the attached functional groups. They may exhibit similar chemical and biological properties but with varying degrees of potency and selectivity.

    Difluoropiperidine Derivatives: Compounds with the difluoropiperidine moiety may have similar pharmacological profiles but differ in their overall structure and activity.

    Cyclopropyl-containing Compounds: These compounds contain the cyclopropyl group, which imparts unique chemical properties. They may be used in similar applications but with different mechanisms of action.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25F2N5O

Molecular Weight

389.4 g/mol

IUPAC Name

[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C20H25F2N5O/c21-20(22)5-10-26(11-6-20)19(28)15-3-8-25(9-4-15)18-17-13-16(14-1-2-14)24-27(17)12-7-23-18/h7,12-15H,1-6,8-11H2

InChI Key

BFYYSXFDLUNZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCC(CC5)(F)F

Origin of Product

United States

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